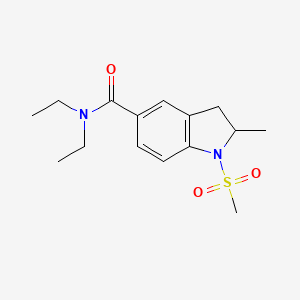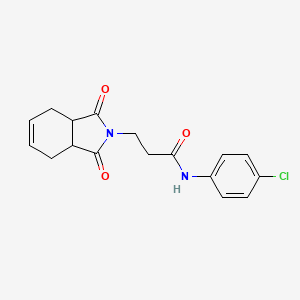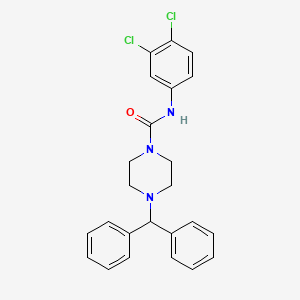![molecular formula C24H26N2O3 B6071992 [3-(2-phenoxyethyl)-1-(6-quinolinylcarbonyl)-3-piperidinyl]methanol](/img/structure/B6071992.png)
[3-(2-phenoxyethyl)-1-(6-quinolinylcarbonyl)-3-piperidinyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2-phenoxyethyl)-1-(6-quinolinylcarbonyl)-3-piperidinyl]methanol, also known as PQPM, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. PQPM has been extensively studied for its therapeutic properties and has shown promising results in treating various diseases.
Mechanism of Action
The exact mechanism of action of [3-(2-phenoxyethyl)-1-(6-quinolinylcarbonyl)-3-piperidinyl]methanol is not fully understood. However, studies have shown that [3-(2-phenoxyethyl)-1-(6-quinolinylcarbonyl)-3-piperidinyl]methanol inhibits the activity of various enzymes and signaling pathways that are involved in inflammation, tumor growth, and viral replication. [3-(2-phenoxyethyl)-1-(6-quinolinylcarbonyl)-3-piperidinyl]methanol has also been shown to modulate the activity of ion channels and receptors in the brain, which may account for its potential use in treating neurodegenerative diseases.
Biochemical and Physiological Effects:
[3-(2-phenoxyethyl)-1-(6-quinolinylcarbonyl)-3-piperidinyl]methanol has been shown to have various biochemical and physiological effects. Studies have shown that [3-(2-phenoxyethyl)-1-(6-quinolinylcarbonyl)-3-piperidinyl]methanol can reduce the production of pro-inflammatory cytokines, inhibit the activity of NF-κB, and modulate the activity of various ion channels and receptors in the brain. [3-(2-phenoxyethyl)-1-(6-quinolinylcarbonyl)-3-piperidinyl]methanol has also been shown to induce apoptosis in cancer cells and inhibit viral replication.
Advantages and Limitations for Lab Experiments
One of the main advantages of [3-(2-phenoxyethyl)-1-(6-quinolinylcarbonyl)-3-piperidinyl]methanol is its potential use in treating various diseases. [3-(2-phenoxyethyl)-1-(6-quinolinylcarbonyl)-3-piperidinyl]methanol has shown promising results in preclinical studies and may have fewer side effects compared to other drugs currently used for the same indications. However, one of the limitations of [3-(2-phenoxyethyl)-1-(6-quinolinylcarbonyl)-3-piperidinyl]methanol is its poor solubility in water, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of [3-(2-phenoxyethyl)-1-(6-quinolinylcarbonyl)-3-piperidinyl]methanol. One direction is to further investigate its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to optimize the synthesis method to improve the yield and purity of [3-(2-phenoxyethyl)-1-(6-quinolinylcarbonyl)-3-piperidinyl]methanol. Additionally, further studies are needed to understand the exact mechanism of action of [3-(2-phenoxyethyl)-1-(6-quinolinylcarbonyl)-3-piperidinyl]methanol and its potential side effects.
Synthesis Methods
The synthesis of [3-(2-phenoxyethyl)-1-(6-quinolinylcarbonyl)-3-piperidinyl]methanol involves a multi-step process that starts with the reaction of 2-phenoxyethanol with 6-chloroquinoline to form 2-(6-chloroquinolin-8-yl)ethanol. This intermediate is then reacted with piperidine and triethylamine to obtain 3-(2-phenoxyethyl)-1-(6-quinolinylcarbonyl)-3-piperidinol. The final step involves the reduction of the hydroxyl group to form [3-(2-phenoxyethyl)-1-(6-quinolinylcarbonyl)-3-piperidinyl]methanol.
Scientific Research Applications
[3-(2-phenoxyethyl)-1-(6-quinolinylcarbonyl)-3-piperidinyl]methanol has been extensively studied for its therapeutic properties and has shown promising results in treating various diseases. Studies have shown that [3-(2-phenoxyethyl)-1-(6-quinolinylcarbonyl)-3-piperidinyl]methanol has anti-inflammatory, anti-tumor, and anti-viral properties. [3-(2-phenoxyethyl)-1-(6-quinolinylcarbonyl)-3-piperidinyl]methanol has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
[3-(hydroxymethyl)-3-(2-phenoxyethyl)piperidin-1-yl]-quinolin-6-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c27-18-24(12-15-29-21-7-2-1-3-8-21)11-5-14-26(17-24)23(28)20-9-10-22-19(16-20)6-4-13-25-22/h1-4,6-10,13,16,27H,5,11-12,14-15,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQROPHMELCLJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)N=CC=C3)(CCOC4=CC=CC=C4)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(2-benzylidenehydrazino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B6071936.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B6071940.png)


![1-(cyclohexylmethyl)-N-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B6071967.png)
![1-({1-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methyl)-1,4-diazepan-5-one bis(trifluoroacetate)](/img/structure/B6071969.png)


![3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylpropanamide](/img/structure/B6072008.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylisonicotinamide](/img/structure/B6072011.png)

![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6072024.png)
![5-(4-methoxyphenyl)-2-{[(4-methylphenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6072029.png)